(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a piperazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperazine derivative can be prepared by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent .
The final step involves the coupling of the indole and piperazine derivatives through a condensation reaction. This can be achieved by reacting the indole derivative with the piperazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, alcohols, and substituted indole derivatives .
Scientific Research Applications
(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
(2,3-dimethyl-1H-indol-5-yl)methanamine: This compound shares the indole moiety but lacks the piperazine ring.
(2,3-diphenyl-1H-indol-5-yl)methanone: This compound has a similar structure but features phenyl groups instead of the piperazine ring.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds have similar indole structures but differ in their substituents and functional groups.
Uniqueness
The uniqueness of (2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone lies in its combination of the indole and piperazine moieties, which confer distinct biological activities and chemical properties . This combination enhances its potential as a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H25N3O2/c1-15-16(2)23-21-9-4-17(14-20(15)21)22(26)25-12-10-24(11-13-25)18-5-7-19(27-3)8-6-18/h4-9,14,23H,10-13H2,1-3H3 |
InChI Key |
USEKDBVHJWGNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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